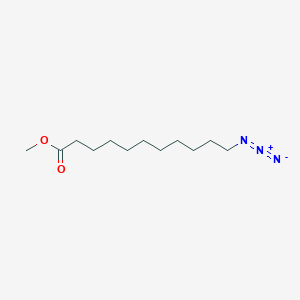

Methyl 11-azidoundecanoate

Description

Methyl 11-azidoundecanoate (CAS 128322-48-5) is a click chemistry reagent with the molecular formula C₁₂H₂₃N₃O₂ and a molecular weight of 241.33 g/mol. It features an azide (-N₃) group at the 11th position of an undecanoate methyl ester backbone. This compound is widely used in bioconjugation applications, enabling efficient coupling with alkyne-functionalized molecules (e.g., DBCO derivatives) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Suppliers such as Xi’an Kaisai Biological and Shaanxi Xin Yan Bio highlight its role in labeling biomolecules (e.g., proteins, DNA) for downstream affinity-based separations or detection . The compound is stored at -20°C to preserve stability and is available in purities ≥97% .

Properties

IUPAC Name |

methyl 11-azidoundecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O2/c1-17-12(16)10-8-6-4-2-3-5-7-9-11-14-15-13/h2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCWMLUTPRODGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 11-azidoundecanoate can be synthesized through a multi-step process. One common method involves the conversion of methyl 11-bromoundecanoate to methyl 11-azidoundecanoate using sodium azide in anhydrous dimethylformamide (DMF) as a solvent. The reaction is typically carried out at elevated temperatures (around 50°C) for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for methyl 11-azidoundecanoate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-azidoundecanoate undergoes various chemical reactions, including:

Cycloaddition Reactions: The azide group readily participates in [3+2] cycloaddition reactions with alkynes to form triazoles.

Nucleophilic Substitution: The azide group can be replaced by other nucleophiles under suitable conditions.

Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Cycloaddition: Copper(I) iodide (CuI) as a catalyst, often in the presence of a base like triethylamine.

Nucleophilic Substitution: Various nucleophiles such as amines or thiols.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Triazoles: Formed from cycloaddition reactions with alkynes.

Amines: Formed from the reduction of the azide group.

Scientific Research Applications

Methyl 11-azidoundecanoate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of various heterocycles and complex organic molecules.

Biology: Employed in bioconjugation techniques, particularly in click chemistry for labeling biomolecules.

Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 11-azidoundecanoate primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Ethyl 11-Azidoundecanoate

- Structure : Ethyl ester variant (C₁₃H₂₅N₃O₂, MW: 255.35 g/mol).

- Synthesis: Likely synthesized via nucleophilic substitution of ethyl 11-bromoundecanoate with sodium azide, analogous to methyl ester routes .

- Properties : Higher hydrophobicity compared to the methyl ester due to the longer ethyl chain.

- Applications : Used similarly in click chemistry but selected for compatibility with organic solvents in polymer synthesis .

11-Azidoundecanoic Acid

- Structure : Carboxylic acid derivative (C₁₁H₂₁N₃O₂, MW: 227.31 g/mol).

- Synthesis : Hydrolysis of methyl or ethyl esters under basic conditions .

- Properties : Water-soluble due to the -COOH group; reactive toward carbodiimides for amide bond formation.

- Applications : Direct conjugation to amine-containing molecules (e.g., peptides) without requiring ester hydrolysis .

2,5-Dioxo-1-pyrrolidinyl 11-Azidoundecanoate

- Structure : NHS ester derivative (C₁₆H₂₇N₃O₄, MW: 325.41 g/mol).

- Synthesis: Reaction of 11-azidoundecanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent .

- Properties : NHS ester reacts with primary amines (-NH₂) under mild conditions (pH 7–9).

- Applications : Efficient labeling of proteins, antibodies, or amine-modified oligonucleotides for chemiluminescence studies .

Methyl 11-Aminoundecanoate Hydrochloride

- Structure: Amine hydrochloride derivative (C₁₂H₂₆ClNO₂, MW: 251.80 g/mol).

- Synthesis: Reduction of the azide group in Methyl 11-azidoundecanoate via Staudinger reaction or catalytic hydrogenation .

- Properties : Ionic nature enhances solubility in polar solvents; reactive in amide coupling.

- Applications : Intermediate in peptide synthesis or polymer functionalization .

Ethyl 11-Bromoundecanoate

- Structure : Bromine-substituted analog (C₁₃H₂₅BrO₂, MW: 293.25 g/mol).

- Synthesis: Esterification of 11-bromoundecanoic acid with ethanol .

- Properties : Halogenated chain enables nucleophilic substitutions (e.g., with NaN₃ to form azides).

- Applications: Precursor for synthesizing azido derivatives like Methyl 11-azidoundecanoate .

Comparative Data Table

Stability and Handling

- Azide-containing compounds (e.g., Methyl 11-azidoundecanoate) require storage at -20°C to prevent degradation .

- NHS esters (e.g., NHS-11-azidoundecanoate) are moisture-sensitive and must be used immediately after dissolution .

Biological Activity

Methyl 11-azidoundecanoate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial applications and as a synthetic intermediate in organic chemistry. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Synthesis

Methyl 11-azidoundecanoate is an azido fatty acid derivative, which can be synthesized through various methods, including the azidolysis of fatty acid esters. The general synthetic route involves the use of sodium azide (NaN₃) to introduce the azido group into undecanoic acid derivatives. For instance, the synthesis may proceed from methyl undecanoate through a series of steps including protection, azidolysis, and deprotection to yield the desired azido compound .

The proposed mechanism for compounds like methyl 11-azidoundecanoate includes interactions with bacterial lipopolysaccharides (LPS) on the outer membrane, leading to membrane disruption and subsequent cell lysis. This is particularly relevant for targeting multidrug-resistant strains . The introduction of the azido group may enhance these interactions, potentially increasing the efficacy of the compound.

Case Studies

- Antimicrobial Efficacy : A study focused on lipid-chain analogues demonstrated that variations in chain length and functional groups significantly affect antimicrobial activity. Compounds with shorter chains exhibited higher potency against E. coli, suggesting that methyl 11-azidoundecanoate could similarly exhibit enhanced activity depending on its structural modifications .

- Synthesis and Functionalization : Research has shown that derivatives of fatty acids can be effectively functionalized to produce bioactive compounds. Methyl 11-azidoundecanoate could serve as a precursor for synthesizing more complex molecules with enhanced biological activities .

Data Table: Comparison of Biological Activities

| Compound | Structure Type | MIC (μg/mL) | Target Bacteria | Mechanism of Action |

|---|---|---|---|---|

| Methyl 11-azidoundecanoate | Azido Fatty Acid | TBD | Gram-negative bacteria | Membrane disruption |

| Tridecaptin A | Lipopeptide | 3.13 | E. coli | Membrane lysis |

| Oct-TriA 1 | Lipopeptide | 4 | Multidrug-resistant strains | Cell wall synthesis inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.